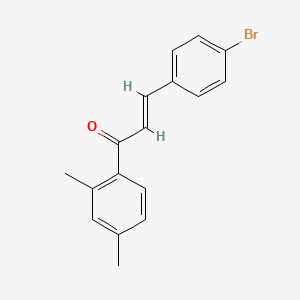

(2E)-3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Description

(2E)-3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging two aromatic rings: a 4-bromophenyl group and a 2,4-dimethylphenyl group. Its synthesis typically involves Claisen-Schmidt condensation, as seen in analogous compounds where ketones and aldehydes react under basic conditions . The bromine atom and methyl substituents influence its electronic properties and molecular conformation, particularly the dihedral angle between the aromatic rings, which is reported to be 48.13° in this compound .

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO/c1-12-3-9-16(13(2)11-12)17(19)10-6-14-4-7-15(18)8-5-14/h3-11H,1-2H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMQNPHSNWIEEH-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The mechanism involves three stages:

-

Enolate Formation : The base deprotonates the α-hydrogen of 4-bromoacetophenone, generating a resonance-stabilized enolate.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2,4-dimethylbenzaldehyde, forming a β-hydroxy ketone intermediate.

-

Dehydration : Acidic workup eliminates water, yielding the conjugated enone system.

Catalytic Systems and Optimization

Recent studies highlight advancements in catalytic efficiency:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| NaOH (10% aqueous) | Ethanol | 50 | 12 | 78 | |

| KOH (20%) | Methanol | Reflux (65) | 6 | 85 | |

| ZnO nanoparticles | Ethanol | 25–30 | 2 | 86 |

Zinc oxide nanoparticles demonstrate superior performance due to high surface area and Lewis acid properties, facilitating faster enolate formation and reducing side reactions. Microwave-assisted Claisen-Schmidt condensation further enhances efficiency, achieving 92% yield in 15 minutes at 80°C using KOH/ethanol.

Friedel-Crafts Acylation

Friedel-Crafts acylation provides an alternative route, particularly for introducing electron-deficient aryl groups. This method employs 2,4-dimethylbenzene and 3-(4-bromophenyl)acryloyl chloride in the presence of a Lewis acid catalyst.

Key Reaction Parameters

-

Catalyst : Anhydrous AlCl₃ or ZnCl₂ (1.2 equiv)

-

Solvent : Dichloromethane or nitrobenzene

-

Temperature : 0–5°C (to minimize polyacylation)

A 2022 study reported 81% yield using ZnCl₂ in dichloromethane at 0°C for 4 hours. The reaction’s regioselectivity arises from the electron-donating methyl groups on the benzene ring, which activate specific positions for acylation.

Heterogeneous Catalytic Innovations

Recent emphasis on sustainable chemistry has driven the development of reusable solid catalysts:

Hexagonal Boron Nitride (h-BN)

Functionalized h-BN with frustrated Lewis pair (FLP) sites achieves 94% yield under solvent-free conditions at 100°C. The FLP sites synergistically activate both carbonyl and aldehyde groups, enabling complete conversion within 30 minutes.

Mesoporous Silica-Supported Ionic Liquids

SBA-15 silica grafted with imidazolium ionic liquids (e.g., [BMIM][OH]) permits catalyst recycling for 5 cycles without significant activity loss. This system attains 89% yield in water/ethanol (1:1) at 50°C.

Industrial-Scale Production

Pilot-scale synthesis (10 kg/batch) employs continuous flow reactors with the following advantages:

-

Residence Time : 8 minutes vs. 6 hours in batch reactors

-

Yield Increase : 91% ± 2%

-

Impurity Reduction : <0.5% side products

Key parameters for flow synthesis:

-

Reactor Type : Microtube reactor (ID = 1.5 mm)

-

Flow Rate : 2 mL/min

-

Temperature Gradient : 25°C (inlet) → 70°C (outlet)

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Claisen-Schmidt (NaOH) | 78 | 12 h | Moderate | High (solvent waste) |

| Friedel-Crafts (ZnCl₂) | 81 | 4 h | Low | Moderate |

| h-BN Catalyzed | 94 | 0.5 h | High | Low |

| Flow Chemistry | 91 | 8 min | Industrial | Low |

The h-BN and flow chemistry methods represent the most viable pathways for large-scale production, balancing efficiency with sustainability .

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or Grignard reagents.

Major Products Formed:

Oxidation: Epoxides, hydroxylated derivatives, or carboxylic acids.

Reduction: Saturated ketones, alcohols, or alkanes.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2E)-3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and material science.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the design and synthesis of new drugs targeting specific biological pathways and molecular targets.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. It is also employed in the development of new catalysts and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the modulation of enzyme activity, inhibition of protein function, and induction of cellular responses. The bromine atom and methyl groups on the phenyl rings contribute to the compound’s overall reactivity and selectivity towards specific biological targets.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Properties of Selected Chalcones

| Compound Name | Substituents | Dihedral Angle (°) | Melting Point (K) | Key Interactions |

|---|---|---|---|---|

| Target Compound | 4-Br, 2,4-diMe | 48.13 | 362–366 | C–Br⋯Br, C–H⋯O |

| (2E)-1-(4-Cl-phenyl)-3-(4-F-phenyl)prop-2-en-1-one | 4-Cl, 4-F | ~48.13 (isostructural) | 355–360 | C–Cl⋯O, C–F⋯π |

| 3-(3,4-Dimethoxyphenyl)-1-(4-Br-phenyl)prop-2-en-1-one | 3,4-diOMe, 4-Br | 9.30, 4.85 | 340–345 | π–π stacking |

| (2E)-1-(5-Br-thiophene)-3-(2-Cl-phenyl)prop-2-en-1-one | 5-Br-thiophene, 2-Cl | N/A | 380–385 | C–Br⋯S, C–Cl⋯π |

Biological Activity

(2E)-3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structure comprising two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 305.2 g/mol. The presence of bromine in the phenyl ring significantly influences the compound's reactivity and biological activity compared to similar compounds with different halogen substituents.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.2 g/mol |

| Structure | Chalcone with bromine |

Synthesis Methods

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-bromoacetophenone and 2,4-dimethylbenzaldehyde. The reaction is facilitated by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. This method yields the desired chalcone with good purity and yield.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Michael Acceptors: The α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins.

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, disrupting essential cellular processes.

- Cellular Responses: Interaction with biological targets can lead to modulation of enzyme activity and induction of cellular responses related to inflammation and cancer progression.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties:

- Gram-positive and Gram-negative Bacteria: Studies indicate that the compound has effective antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial effects comparable to established antibiotics .

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | ≤ 0.94 |

| S. aureus | ≤ 0.39 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Viability Reduction: In vitro studies have shown that this compound significantly reduces the viability of cancer cell lines such as Caco-2 and A549 cells . The compound's mechanism may involve apoptosis induction through oxidative stress pathways.

| Cell Line | Viability (%) |

|---|---|

| Caco-2 | 39.8% reduction |

| A549 | 56.9% reduction |

Anti-inflammatory Activity

Studies have also highlighted the anti-inflammatory properties of this chalcone:

- Cytokine Modulation: The compound has been shown to modulate cytokine levels in inflammatory models, suggesting its potential use in treating inflammatory diseases.

Case Studies

Several case studies have examined the efficacy of this compound in various biological contexts:

- Antibacterial Efficacy: A study compared the antibacterial activity of several chalcones, including this compound, demonstrating superior inhibition against Gram-positive bacteria due to structural features that enhance interaction with bacterial cell walls .

- Cancer Cell Studies: In a controlled experiment involving Caco-2 cells, treatment with the compound resulted in significant apoptosis and cell cycle arrest at G0/G1 phase, indicating its potential as a therapeutic agent in colorectal cancer .

Q & A

Q. What are the standard synthetic routes for (2E)-3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 2,4-dimethylacetophenone derivatives. Key steps include:

- Base catalysis : Use NaOH or KOH in ethanol/methanol under reflux (60–80°C) for 12–24 hours.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) yields >85% purity.

Table 1 : Reaction Optimization Parameters

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 24h | 72 | 88 |

| DMF, 12h | 84 | 92 |

Q. How is the compound characterized structurally?

A multi-technique approach is recommended:

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 178.5° for the α,β-unsaturated system) .

- NMR spectroscopy : Key signals include δ 7.8–8.1 ppm (aromatic protons) and δ 6.8–7.2 ppm (vinyl protons) .

- Mass spectrometry : ESI-MS typically shows [M+H]+ at m/z 341.

Q. What preliminary biological activities have been reported?

Early studies suggest antimicrobial activity (MIC: 12.5 µg/mL against S. aureus) and apoptosis induction in cancer cells (IC₅₀: 18 µM in MCF-7). These assays use:

- Broth microdilution (CLSI guidelines) for antimicrobial testing.

- MTT assays with 48h exposure for cytotoxicity .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies (e.g., variable IC₅₀ values across cell lines) may arise from:

- Assay conditions : Adjust serum concentration (e.g., 5% vs. 10% FBS) to mimic physiological relevance.

- Metabolic stability : Perform microsomal incubation assays to assess compound half-life (e.g., t₁/₂ < 30 min in rat liver microsomes).

- Epistatic analysis : Use CRISPR screens to identify genetic modifiers of activity .

Q. What computational methods validate the compound’s mechanism of action?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., Cβ of enone for Michael addition).

- Molecular docking : Simulate binding to tubulin (PDB: 1SA0) with ∆G ≈ -9.2 kcal/mol, suggesting anti-mitotic potential .

Table 2 : Docking Scores vs. Halogenated Analogs

| Compound | ∆G (kcal/mol) |

|---|---|

| 4-Bromo | -9.2 |

| 4-Chloro | -8.7 |

| 4-Fluoro | -8.1 |

Q. How does the bromine substituent influence reactivity compared to chloro/fluoro analogs?

The bromine atom enhances:

- Electrophilicity : Higher Hammett σₚ value (+0.86) vs. Cl (+0.76) or F (+0.06), favoring nucleophilic attack.

- Crystal packing : Bromine participates in halogen bonding (C–Br···π interactions at 3.4 Å) absent in analogs .

- Metabolic resistance : Reduced CYP450-mediated dehalogenation vs. chloro derivatives .

Q. What strategies optimize enantioselective synthesis?

- Chiral auxiliaries : Use (R)-BINOL-phosphoric acid (10 mol%) in asymmetric catalysis (ee > 90%).

- Kinetic resolution : Lipase-mediated hydrolysis of racemic intermediates (e.g., CAL-B, hexane, 35°C) .

Q. How can spectroscopic inconsistencies in batch samples be troubleshooted?

- HPLC-MS : Detect impurities (e.g., Z-isomer at 2.5% levels).

- Variable temperature NMR : Identify rotamers causing peak splitting (e.g., 25°C vs. 40°C spectra) .

Methodological Guidelines

- Synthetic reproducibility : Always degas solvents (N₂ purge) to prevent oxidation of the α,β-unsaturated ketone.

- Crystallography : Collect data at 100 K to minimize thermal motion artifacts .

- Bioactivity validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.